molecular formula C14H12ClNO2 B11945373 4-Chlorophenyl m-tolylcarbamate CAS No. 96445-19-1

4-Chlorophenyl m-tolylcarbamate

Cat. No.: B11945373
CAS No.: 96445-19-1
M. Wt: 261.70 g/mol
InChI Key: QBENWZACIVFTEX-UHFFFAOYSA-N
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Description

4-Chlorophenyl m-tolylcarbamate is an organic compound with the molecular formula C14H12ClNO2 It is a carbamate derivative, characterized by the presence of a chlorophenyl group and a tolyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl m-tolylcarbamate typically involves the reaction of 4-chlorophenyl isocyanate with m-toluidine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl m-tolylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorophenyl m-tolylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl m-tolylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorophenyl and tolyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

96445-19-1

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(4-chlorophenyl) N-(3-methylphenyl)carbamate

InChI

InChI=1S/C14H12ClNO2/c1-10-3-2-4-12(9-10)16-14(17)18-13-7-5-11(15)6-8-13/h2-9H,1H3,(H,16,17)

InChI Key

QBENWZACIVFTEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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